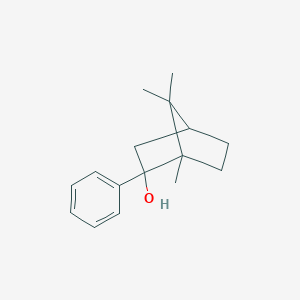

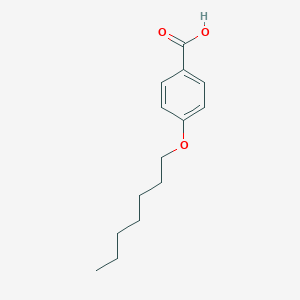

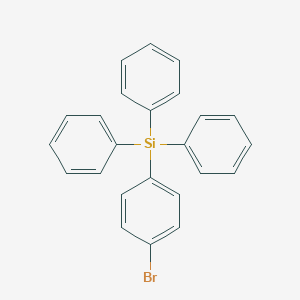

![molecular formula C10H16N2S B096762 1-[(2-甲基-1,3-噻唑-4-基)甲基]哌啶 CAS No. 17386-15-1](/img/structure/B96762.png)

1-[(2-甲基-1,3-噻唑-4-基)甲基]哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The compound has a thiazolyl moiety attached to the piperidine ring through a methyl bridge. Thiazoles are sulfur and nitrogen-containing heterocycles that are important in medicinal chemistry due to their presence in many biologically active compounds.

Synthesis Analysis

The synthesis of related piperidine-based thiazole derivatives typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1,3-thiazole derivatives as mentioned in one of the studies involves the reaction of thiosemicarbazide with hydrazonoyl chlorides . Although the exact synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine is not detailed in the provided papers, similar synthetic strategies could be employed, such as the use of Mannich’s reaction or cyclization techniques.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex. For example, a related compound with a piperidinone ring and thiazole rings shows that the piperidinone ring adopts a chair conformation, and the thiazole rings are inclined at significant angles to the piperidinone ring plane . This suggests that the molecular structure of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine would also exhibit a three-dimensional conformation that could influence its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine and thiazole derivatives are known to participate in various chemical reactions. The thiazole ring can undergo nucleophilic substitution reactions, and the piperidine ring can be involved in reactions typical of secondary amines, such as alkylation or acylation . The presence of both functionalities in 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine would allow for a diverse range of chemical transformations, potentially leading to a variety of biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the crystal structure analysis of a related compound reveals the presence of hydrogen bonding in the solid state, which could affect its solubility and stability . The presence of a thiazole ring can also contribute to the compound's electronic properties, such as its ability to act as a ligand in metal complexes. The piperidine moiety can influence the basicity of the compound, which is relevant for its pharmacological properties.

科学研究应用

抗菌应用

通过哌啶介导的噻唑基香豆素及其衍生物的合成,涉及与“1-[(2-甲基-1,3-噻唑-4-基)甲基]哌啶”结构相关的化合物,已被报道具有显著的抗菌剂活性。这些化合物是通过克莱森-施密特缩合制备的,并对各种微生物菌株显示出显著的活性(Venkatesan & Maruthavanan, 2012)。

抗癌潜力

对多功能取代的1,3-噻唑类化合物的研究,其中包括与所讨论的化合物相关的哌嗪衍生物,已显示出对各种癌细胞系的抗癌活性。这是国际科学计划的一部分,旨在筛选有效的抗癌剂,表明了这类化合物的治疗潜力(Turov, 2020)。

化学合成和结构分析

该化合物及其类似物已参与多样化的化学合成过程,导致新型化合物的创制,具有进一步生物应用的潜力。这包括合成具有重要药物化学和药物设计意义的二取代和三取代的1,3-噻唑类化合物(Krauze et al., 2007)。

杀虫活性

新型哌啶噻唑化合物,可能包括与“1-[(2-甲基-1,3-噻唑-4-基)甲基]哌啶”相关的衍生物,已显示出对军用蠕虫的某些杀虫活性。这表明这类化合物在农业中用于害虫控制的潜在应用(Ding et al., 2019)。

抗增殖效应

一系列2,3-二取代的4-噻唑酮类似物,可能在结构上与“1-[(2-甲基-1,3-噻唑-4-基)甲基]哌啶”相关,对人类白血病细胞表现出抗增殖效应。这为使用结构相关化合物进行白血病治疗的研究开辟了途径(Sharath Kumar et al., 2014)。

抗炎活性

与“1-[(2-甲基-1,3-噻唑-4-基)甲基]哌啶”结构相关的化合物已被合成并评估其抗炎活性,展示了将其发展为抗炎药物的潜力(Ahmed et al., 2017)。

属性

IUPAC Name |

2-methyl-4-(piperidin-1-ylmethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S/c1-9-11-10(8-13-9)7-12-5-3-2-4-6-12/h8H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNWJJGONMPIRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CN2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407586 |

Source

|

| Record name | 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine | |

CAS RN |

17386-15-1 |

Source

|

| Record name | 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B96680.png)

![Dimethyl [(4-methoxyphenyl)methyl]phosphonate](/img/structure/B96687.png)

![2,3-Dimethylbenzo[e]benzimidazole](/img/structure/B96700.png)